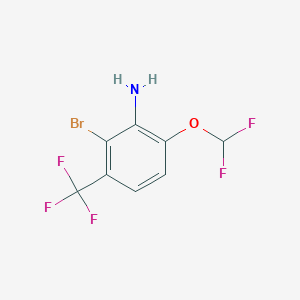

2-Bromo-6-difluoromethoxy-3-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

2-bromo-6-(difluoromethoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF5NO/c9-5-3(8(12,13)14)1-2-4(6(5)15)16-7(10)11/h1-2,7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZKKPAHNMQZRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Br)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Aniline Derivative

The initial step involves selective bromination of an aniline derivative to introduce the bromine atom at the 2-position. This is commonly achieved by treating the aniline substrate with brominating agents under controlled conditions to avoid over-bromination or substitution at undesired positions.

Introduction of Difluoromethoxy Group

The difluoromethoxy substituent (-OCF2H) is introduced via nucleophilic substitution reactions. One approach involves the use of difluoromethoxy reagents or precursors that react with suitable leaving groups on the aromatic ring under basic conditions. The reaction is typically carried out in DMSO or THF to enhance nucleophilicity and solubility of reactants.

Incorporation of Trifluoromethyl Group

The trifluoromethyl (-CF3) group can be introduced by electrophilic trifluoromethylation reagents or via nucleophilic substitution if a suitable leaving group is present. The trifluoromethylation step often requires carefully controlled conditions to ensure regioselectivity, targeting the 3-position on the aromatic ring.

Representative Synthetic Route Example

Research Findings and Observations

- The bromination step requires careful control to avoid polybromination and to maintain the integrity of other substituents.

- The difluoromethoxy group is less commonly introduced than trifluoromethoxy, requiring specialized reagents and conditions. Literature indicates two-step methods starting from phenols for trifluoromethoxy, which can be adapted for difluoromethoxy introduction.

- The trifluoromethyl group is generally introduced via electrophilic trifluoromethylation, a well-established method in fluorine chemistry.

- Reduction of nitro precursors to amines using sodium dithionite is effective and yields moderate product amounts, as seen with related trifluoromethoxy anilines.

- Solvents like DMSO and THF play a critical role in enhancing reaction rates and selectivity during nucleophilic substitutions.

Comparative Data Table of Related Compounds Preparation

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-difluoromethoxy-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

2-Bromo-6-difluoromethoxy-3-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-difluoromethoxy-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of the trifluoromethyl group significantly impacts electronic properties. For example, 3-(trifluoromethyl)aniline lacks the electron-withdrawing difluoromethoxy group, resulting in higher basicity compared to the target compound .

- Electron-Withdrawing Effects : The difluoromethoxy group (–OCF₂) in the target compound enhances electron withdrawal compared to chloro or methoxy substituents, which may influence its stability in acidic environments .

Research Implications and Data Gaps

While the evidence provides insights into analogs, direct data on the target compound’s physicochemical properties (e.g., melting point, solubility) are absent. Further studies should explore:

- Electrochemical Behavior : Impact of the difluoromethoxy group on redox stability.

- Biological Activity : Comparative efficacy in kinase inhibition or antimicrobial applications.

Biological Activity

2-Bromo-6-difluoromethoxy-3-(trifluoromethyl)aniline is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The incorporation of multiple fluorine atoms enhances the compound's lipophilicity and binding affinity to various biological targets, making it a subject of interest in medicinal chemistry and drug design.

Chemical Structure and Properties

The molecular formula of this compound is C9H7BrF5N. The presence of bromine and trifluoromethyl groups contributes to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H7BrF5N |

| Molecular Weight | 306.06 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The trifluoromethyl and difluoromethoxy groups enhance the compound's ability to form stable complexes with biological macromolecules, which can inhibit or modulate enzyme activity. This mechanism is particularly relevant in the context of drug development, where such interactions can lead to therapeutic effects.

Biological Activities

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Its structural features allow it to bind effectively to active sites, thereby blocking substrate access.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent.

- Cancer Research : The compound's ability to interact with cellular signaling pathways has led researchers to investigate its potential as an anticancer agent, particularly through the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of fluorinated compounds in enhancing biological activity:

- Fluorination Impact : A comparative study on fluorinated analogs indicated that compounds with trifluoromethyl groups showed significantly higher potency in inhibiting human HDACs compared to non-fluorinated counterparts, suggesting that this compound could exhibit similar enhanced activity .

- In vitro Studies : In laboratory settings, this compound has been tested for its effects on various cancer cell lines, demonstrating promising results in reducing cell viability and inducing apoptosis .

Applications in Scientific Research

The compound serves multiple roles in scientific research:

- Synthesis Intermediate : It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

- Biochemical Probes : Its unique structure makes it suitable for developing probes that study enzyme interactions and protein-ligand dynamics.

- Drug Development : Ongoing research aims to explore its potential as a therapeutic agent targeting specific diseases, particularly those involving enzyme dysregulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.